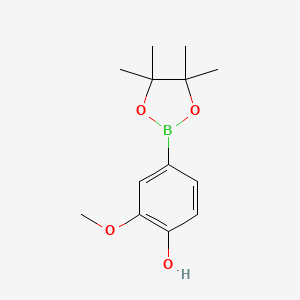

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-22-2) is a boronate ester derivative with the molecular formula C₁₃H₁₉BO₄ and a molecular weight of 250.1 g/mol . Its structure features a phenol ring substituted with a methoxy group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The pinacol group enhances stability and solubility in organic solvents, making this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSJROCEOJANPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370420 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-22-2 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is commonly used as an organic boron reagent in organic synthesis, suggesting that its targets could be various organic compounds that undergo reactions with boron reagents.

Mode of Action

The compound interacts with its targets through chemical reactions. It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions. The exact mode of action would depend on the specific reaction and the other reactants involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reaction it is involved in. As a boron reagent, it could facilitate the formation of new organic compounds through C-C bond formation, oxidation, and reduction reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive, suggesting that its stability and reactivity could be affected by the presence of water. Other factors such as temperature, pH, and the presence of other chemicals could also influence its action.

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the synthesis of novel copolymers and other complex organic molecules. It interacts with enzymes such as polymerase and proteins involved in the synthesis of benzothiadiazole and electron-rich arene units. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cell signaling pathways and gene expression, resulting in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell survival and proliferation. At high doses, it can cause toxic or adverse effects, including oxidative stress, apoptosis, and disruption of cellular metabolism. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as polymerase and other regulatory proteins play a crucial role in its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, affecting cellular processes and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism.

Biological Activity

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound's structure includes a methoxy group and a dioxaborolane moiety, which contribute to its unique chemical reactivity and biological properties. The molecular formula is with a molecular weight of 249.11 g/mol. It is classified under the CAS number 461699-81-0.

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO3 |

| Molecular Weight | 249.11 g/mol |

| Boiling Point | Not available |

| Purity | ≥97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. In a study assessing benzofuran analogs, compounds exhibited GI50 values below 1 µM against multiple cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer) .

The proposed mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitosis in cancer cells. For example, compounds structurally related to our target compound demonstrated up to 70% inhibition of tubulin assembly at specific concentrations . Additionally, studies have indicated that these compounds can induce apoptosis through caspase activation pathways .

Antioxidant Activity

Antioxidant properties have also been attributed to this class of compounds. Research indicates that the presence of the methoxy group enhances the radical scavenging ability of phenolic compounds. This antioxidant activity is critical in preventing oxidative stress-related cellular damage and may contribute to their anticancer effects .

Case Studies

- Cytotoxicity Evaluation : A study involving various derivatives assessed their cytotoxic effects on ME-180 and A549 cell lines. Compounds showed varying degrees of inhibition with some achieving IC50 values as low as 0.229 µM .

- Apoptotic Induction : In another study focusing on human myeloid leukemia cell lines (HL-60 and U937), certain derivatives were shown to significantly increase nuclear condensation and activate caspase-3 pathways at concentrations of 50 nM .

- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that similar compounds interact favorably with tubulin at critical binding sites, suggesting a strong potential for disrupting microtubule dynamics .

Scientific Research Applications

Synthesis Applications

- Copolymers Synthesis

- 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit enhanced optical and electrochemical properties suitable for applications in organic electronics such as organic photovoltaics and light-emitting diodes (LEDs) .

Optical and Electrochemical Properties

The compound's incorporation into materials has been shown to improve their performance in electronic applications. The optical properties of these materials allow for better light absorption and emission characteristics, which are crucial for developing efficient light-harvesting systems.

Case Study 1: Organic Photovoltaics

Research has demonstrated that copolymers synthesized using this compound exhibit superior charge transport properties compared to traditional materials. A study published in Advanced Materials highlighted that these copolymers achieved power conversion efficiencies exceeding 10% in organic solar cells .

Case Study 2: Organic Light Emitting Diodes

In another study published in Journal of Materials Chemistry C, the use of this compound in the fabrication of OLEDs resulted in devices with improved brightness and color purity. The study concluded that the incorporation of boron-containing moieties significantly enhanced the electroluminescent properties of the resulting films .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a. 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- CAS : 507462-88-6

- Molecular Formula : C₁₃H₁₉BO₄ (identical to the target compound)

- Key Difference : Methoxy group at the 3-position instead of 2-position.

- For example, meta-substituted boronate esters may exhibit slower coupling kinetics due to reduced resonance stabilization of the boron atom compared to para-substituted analogs .

b. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- CAS : 269409-70-3

- Molecular Formula : C₁₂H₁₇BO₃

- Key Difference : Absence of the methoxy group.

- This compound has a melting point of 112–117°C, higher than the methoxy-substituted derivative, likely due to reduced steric hindrance .

Functional Group Variations

a. 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Molecular Formula : C₁₄H₂₁BO₃

- Key Difference : Additional methyl groups at the 2- and 6-positions.

- Impact : Increased steric hindrance around the boronate ester may slow reaction rates in cross-coupling but improve thermal stability. Such derivatives are useful in applications requiring prolonged storage or harsh reaction conditions .

b. 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- CAS: Not specified (Ref: 3D-WJD51467)

- Key Difference : Fluorine substituent at the 2-position.

- Fluorinated analogs are often explored for their enhanced bioavailability in drug candidates .

Physicochemical and Reactivity Comparisons

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to maximize yield?

- Methodological Answer : Key parameters include temperature control (e.g., 80–90°C), inert atmosphere (argon or nitrogen), and catalysts such as sodium carbonate. A two-stage synthesis process is recommended:

- Stage 1 : Coupling of the boronate ester precursor with aryl halides in polar aprotic solvents like N,N-dimethylformamide (DMF) .

- Stage 2 : Acidic workup (e.g., citric acid) to isolate the product. Yields up to 43% are achievable under these conditions, with purity confirmed via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the boronate ester group in this compound?

- Methodological Answer :

- ¹¹B NMR : Detects the boron environment (δ ~30–35 ppm for dioxaborolanes).

- ¹H/¹³C NMR : Confirms methoxy (-OCH₃) and phenolic proton signals (δ 5.5–6.5 ppm for aromatic protons).

- IR Spectroscopy : Identifies B-O stretching vibrations (~1,350–1,400 cm⁻¹) and phenolic O-H bonds (~3,200 cm⁻¹) .

Q. What are the recommended storage conditions to prevent decomposition of the compound?

- Methodological Answer : Store under argon at –20°C in airtight containers. Avoid exposure to moisture and light, as hydrolysis of the boronate ester can occur, leading to boronic acid formation. Purity degradation >5% over six months is observed under suboptimal conditions .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under different pH conditions be resolved?

- Methodological Answer : Stability studies should employ controlled buffered solutions (pH 2–12) with UV-Vis or LC-MS monitoring. For example:

- Acidic conditions (pH <5) : Rapid hydrolysis of the boronate ester occurs, forming boronic acid.

- Neutral to basic conditions (pH 7–12) : Stability increases, with <10% degradation over 24 hours. Discrepancies in literature may arise from trace metal ions (e.g., Cu²⁺) accelerating decomposition; thus, chelating agents (EDTA) are recommended in buffers .

Q. What experimental design considerations are critical when evaluating the compound’s role in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

- Solvent System : Use toluene/ethanol (3:1) with aqueous Na₂CO₃ as base.

- Purity Impact : Impurities >5% (e.g., residual pinacol) reduce coupling efficiency by 20–30%. Pre-purification via silica gel chromatography is advised .

Q. How does the electronic environment of the phenolic ring influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) activate the boronate ester for transmetallation. Hammett substituent constants (σ⁺) correlate with reaction rates:

- σ⁺ = –0.27 for -OCH₃ enhances reactivity 1.5-fold compared to unsubstituted analogs.

- Steric effects from tetramethyl dioxaborolane stabilize the boron center, reducing side reactions .

Q. What strategies can mitigate conflicting results in catalytic activity studies across different research groups?

- Methodological Answer :

- Standardized Protocols : Adopt uniform catalyst loading (1 mol%), solvent (toluene/ethanol), and temperature (80°C).

- Control Experiments : Include known substrates (e.g., 4-bromotoluene) to benchmark reaction efficiency.

- Data Normalization : Report yields relative to internal standards (e.g., triphenylmethane) to account for instrumental variability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.